(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol
Overview
Description
(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound with a unique structure characterized by a fluorine atom attached to the seventh position of a tetrahydronaphthalenol ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Fluorination: Introduction of the fluorine atom at the seventh position can be achieved using electrophilic fluorination reagents such as Selectfluor.
Reduction: The naphthalene ring is then reduced to a tetrahydronaphthalene ring using hydrogenation conditions.
Hydroxylation: Finally, the hydroxyl group is introduced at the first position through a hydroxylation reaction, often using reagents like osmium tetroxide or other suitable oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for fluorination and hydrogenation steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like chromium trioxide.
Reduction: The compound can be reduced to the corresponding hydrocarbon using hydrogenation.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 7-fluoro-1,2,3,4-tetrahydronaphthalen-1-one.
Reduction: 7-fluoro-1,2,3,4-tetrahydronaphthalene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic properties.
Biological Studies: It serves as a probe in studying the interactions of fluorinated compounds with biological systems.
Mechanism of Action
The mechanism by which (1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol exerts its effects involves interactions with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially affecting enzyme activity or receptor binding. The hydroxyl group can form hydrogen bonds, further stabilizing these interactions.
Comparison with Similar Compounds
Similar Compounds
7-fluoro-1,2,3,4-tetrahydronaphthalene: Lacks the hydroxyl group, making it less polar.
1,2,3,4-tetrahydronaphthalen-1-ol: Lacks the fluorine atom, affecting its electronic properties.
7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and interactions.
Uniqueness
(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to the presence of both a fluorine atom and a hydroxyl group, which confer distinct electronic and steric properties. This combination makes it particularly valuable in medicinal chemistry for designing compounds with specific biological activities.
Properties
IUPAC Name |
(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10,12H,1-3H2/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNORPDDVMCJPRL-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC(=C2)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C=CC(=C2)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1083302-30-0 | |
Record name | (1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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